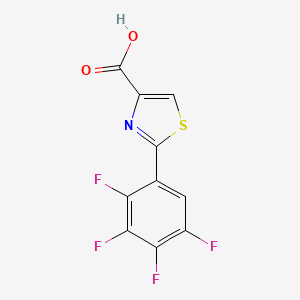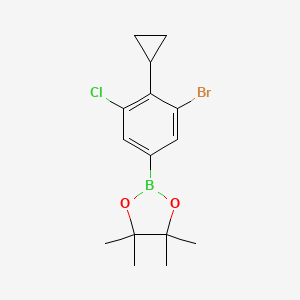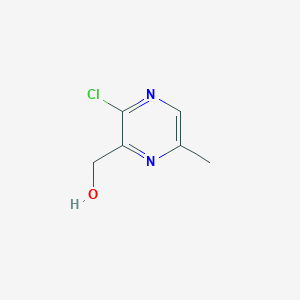
(3-Chloro-6-methylpyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanol typically involves the chlorination of 6-methylpyrazine followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-methylpyrazine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-6-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include (3-Chloro-6-methylpyrazin-2-yl)formaldehyde or (3-Chloro-6-methylpyrazin-2-yl)carboxylic acid.
Reduction: The major product is 6-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-6-methylpyrazin-2-yl)methanol or (3-Mercapto-6-methylpyrazin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(3-Chloro-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-6-methylpyrazine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyrazin-2-yl)methanol:
(3-Chloro-2-methylpyrazine): Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(3-Chloro-6-methylpyrazin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(3-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3 |
Clave InChI |
KOKPCFNXLOESBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
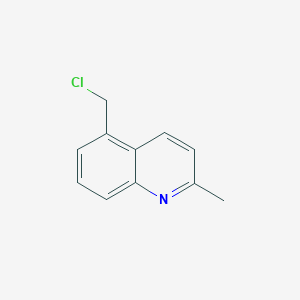
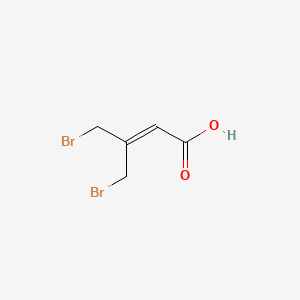
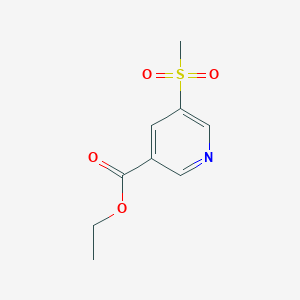

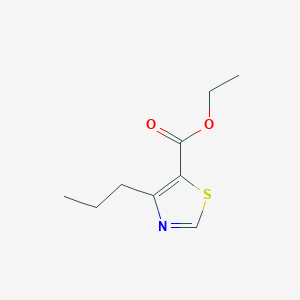

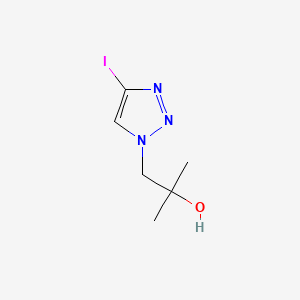
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
